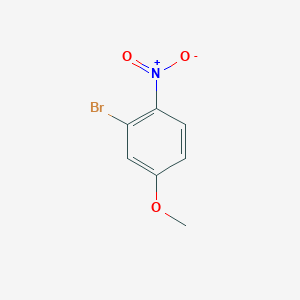

2-Bromo-4-methoxy-1-nitrobenzene

Beschreibung

BenchChem offers high-quality 2-Bromo-4-methoxy-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKPDLZQIABTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514165 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98447-30-4 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-1-nitrobenzene is an aromatic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring a bromine atom, a methoxy group, and a nitro group, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This guide provides a comprehensive overview of the key physical characteristics of 2-Bromo-4-methoxy-1-nitrobenzene, supported by experimental protocols and safety information.

Chemical Identity and Nomenclature

While commonly referred to as 2-Bromo-4-methoxy-1-nitrobenzene, this compound is also known by several synonyms, which can lead to ambiguity. It is crucial to recognize these alternative names and their associated CAS numbers to ensure accurate identification and sourcing.

-

Primary Name: 2-Bromo-4-methoxy-1-nitrobenzene

-

Synonyms: 2-Bromo-1-methoxy-4-nitrobenzene, 3-Bromo-4-nitroanisole, 2-Bromo-4-nitroanisole[1]

For the purpose of this guide, "2-Bromo-4-methoxy-1-nitrobenzene" will be used as the primary identifier.

Core Physical Properties

A summary of the key physical properties of 2-Bromo-4-methoxy-1-nitrobenzene is presented in the table below. These values are essential for predicting the compound's behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 69 °C | |

| Boiling Point | 279.4 °C at 760 mmHg | |

| Density | 1.64 g/cm³ | |

| Solubility | Insoluble in water; soluble in ethanol, dichloromethane, and other organic solvents. | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following section outlines the standard methodologies for measuring the melting point and solubility of a crystalline organic solid like 2-Bromo-4-methoxy-1-nitrobenzene.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Principle: The sample is heated at a controlled rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation: A small amount of dry 2-Bromo-4-methoxy-1-nitrobenzene is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This allows for a more precise determination in the subsequent steps.

-

Accurate Determination: A fresh sample is heated rapidly to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is crucial for choosing appropriate solvents for reactions, extractions, and purifications.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and its ability to dissolve is observed.

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: a. To a test tube, add approximately 10-20 mg of 2-Bromo-4-methoxy-1-nitrobenzene. b. Add 1 mL of the chosen solvent. c. Agitate the mixture vigorously for 1-2 minutes (a vortex mixer is ideal). d. Observe the mixture. If the solid completely disappears, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.

-

Systematic Approach: A systematic approach, starting with water and then moving to organic solvents of decreasing polarity, is often employed.

Caption: Experimental Workflow for Solubility Assessment.

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the structure and identity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 2-Bromo-4-methoxy-1-nitrobenzene, characteristic peaks would be expected for the nitro group, the ether linkage, and the aromatic ring.

-

NO₂ Stretch (asymmetric): ~1520-1560 cm⁻¹

-

NO₂ Stretch (symmetric): ~1345-1385 cm⁻¹

-

C-O-C Stretch (ether): ~1250 cm⁻¹ and ~1040 cm⁻¹

-

C-Br Stretch: ~500-600 cm⁻¹

-

Aromatic C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm) and the aromatic protons. The aromatic protons would appear as a complex pattern of doublets and doublets of doublets due to coupling, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons, with the carbon bearing the nitro group being the most downfield and the carbon bearing the methoxy group also showing a significant downfield shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-4-methoxy-1-nitrobenzene, the molecular ion peak would be expected at m/z 231 and 233 in an approximately 1:1 ratio, which is characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).

Safety and Handling

2-Bromo-4-methoxy-1-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 2-Bromo-4-methoxy-1-nitrobenzene. The data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this important chemical intermediate. Adherence to the outlined safety and handling procedures is crucial to mitigate potential risks associated with its use.

References

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

2-Bromo-4-methoxy-1-nitrobenzene CAS number 5197-28-4

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-nitrobenzene (CAS: 5197-28-4)

This guide provides a comprehensive technical overview of 2-Bromo-4-methoxy-1-nitrobenzene, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Identity and Physicochemical Properties

2-Bromo-4-methoxy-1-nitrobenzene, also known as 2-bromo-4-nitroanisole, is an aromatic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a nitro group.[1] These functional groups impart a unique reactivity profile, making it a valuable building block in multi-step organic synthesis.[2]

The strategic placement of an electron-donating methoxy group and a strongly electron-withdrawing nitro group, along with a reactive bromine atom, allows for a range of selective chemical transformations crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical and Identity Data for 2-Bromo-4-methoxy-1-nitrobenzene

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-methoxy-4-nitrobenzene | [3] |

| CAS Number | 5197-28-4 | |

| Synonyms | 2-Bromo-4-nitroanisole, 3-Bromo-4-methoxynitrobenzene | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1][4] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | White to yellow or brown solid/powder/crystal | [1][5] |

| Melting Point | 102.0 to 106.0 °C | [5] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [1] |

| SMILES | COC1=CC(=C(C=C1)[O-])Br | [6][7] |

| InChIKey | RYKPDLZQIABTMY-UHFFFAOYSA-N | [6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, FTIR, and Raman spectra, are available for structural confirmation and analysis from various sources.[8][9]

Synthesis and Purification

The synthesis of 2-Bromo-4-methoxy-1-nitrobenzene is typically achieved through electrophilic aromatic substitution. The choice of starting material and reaction sequence is critical to ensure the desired regiochemistry. A common and logical approach involves the bromination of 4-nitroanisole.

Rationale for Synthetic Strategy: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. In 4-nitroanisole, the positions ortho to the activating methoxy group are favored for electrophilic attack. Since one of these positions is already occupied by the nitro group, bromination will selectively occur at the other ortho position (C2), leading to the desired product.

Experimental Protocol: Synthesis via Bromination of 4-Nitroanisole

This protocol describes a general method for the laboratory-scale synthesis.

Materials:

-

4-Nitroanisole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or Acetic Acid as catalyst/solvent

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-nitroanisole in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath (0-5 °C).

-

Bromination: If using elemental bromine, add a catalytic amount of FeBr₃. Slowly add a solution of bromine in the same solvent dropwise to the cooled mixture. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize side reactions. If using NBS, it can be added portion-wise.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude 2-Bromo-4-methoxy-1-nitrobenzene is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a high-purity solid.[10]

Chemical Reactivity and Key Transformations

The utility of 2-Bromo-4-methoxy-1-nitrobenzene as a synthetic intermediate stems from its three distinct reactive sites: the nitro group, the carbon-bromine bond, and the activated aromatic ring.

Caption: Key synthetic transformations of 2-Bromo-4-methoxy-1-nitrobenzene.

A. Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, yielding 2-bromo-4-methoxyaniline. This aniline derivative is a versatile building block itself, ready for further functionalization.[10][11]

Causality in Method Selection:

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and high-yielding method. It is often preferred in industrial settings for its atom economy, but requires specialized hydrogenation equipment.

-

Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): Iron in acidic medium is a classic, cost-effective, and reliable method. It is robust and tolerant of many functional groups, although it can lead to metal-containing waste streams that require careful disposal.[12] Tin(II) chloride is also effective but is more expensive and generates tin waste.

Experimental Protocol: Reduction using Iron and HCl

-

Setup: To a flask containing 2-Bromo-4-methoxy-1-nitrobenzene, add ethanol and water. Add iron powder, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The reaction is often exothermic. Monitor the reaction's completion by TLC.

-

Work-up: Cool the reaction mixture and filter it through celite to remove the iron salts.

-

Extraction: Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium carbonate and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-bromo-4-methoxyaniline can be further purified by column chromatography or recrystallization.[10]

B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond is an ideal handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a cornerstone of modern synthetic chemistry, particularly in drug discovery.[11][13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reagents: To a reaction vessel, add 2-Bromo-4-methoxy-1-nitrobenzene, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the coupled product.[14]

C. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the displacement of the bromide ion by strong nucleophiles.

Experimental Protocol: Substitution with an Amine

-

Setup: In a sealed tube or microwave vial, combine 2-Bromo-4-methoxy-1-nitrobenzene with an excess of the desired amine (e.g., piperidine, morpholine).[14]

-

Solvent and Base: Use a polar aprotic solvent like DMF or DMSO. A base such as K₂CO₃ may be added to neutralize the HBr formed.

-

Reaction: Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours. Microwave irradiation can often accelerate this reaction significantly.

-

Work-up: Cool the reaction mixture and pour it into water.

-

Isolation: Extract the product with an organic solvent. Wash the organic layers to remove the solvent and excess amine, then dry and concentrate. The product can be purified by column chromatography.

Applications in Research and Drug Development

2-Bromo-4-methoxy-1-nitrobenzene is a key starting material (KSM) in the synthesis of various high-value compounds.[2] Its derivatives are integral to the development of new therapeutic agents and advanced materials.

-

Pharmaceutical Intermediates: After reduction to 2-bromo-4-methoxyaniline, the molecule serves as a scaffold in the synthesis of heterocyclic compounds that form the core of many drugs.[11] The nitro-containing aromatic core itself is found in some bioactive molecules.[15][16]

-

Agrochemicals: The structural motifs derived from this compound are used in the development of new pesticides and herbicides.[17]

-

Material Science: Derivatives can be employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials where precise tuning of electronic properties is required.[18]

Safety and Handling

As with any laboratory chemical, 2-Bromo-4-methoxy-1-nitrobenzene must be handled with appropriate care. The following information is derived from available safety data sheets.

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [6] |

| Skin Irritation | Causes skin irritation | H315 | [6] |

| Eye Irritation | Causes serious eye irritation | H319 | [6] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [6] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [6] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[20]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator (e.g., N95).

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][19] Keep away from heat and sources of ignition.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be sent to an approved waste disposal plant.[20]

References

- Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene. (n.d.). CymitQuimica.

- 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745. (n.d.). PubChem.

- 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter. (n.d.). Punagri.

- 2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) Properties. (n.d.). Chemcasts.

- 2-Bromo-4-nitroanisole 97 5197-28-4. (n.d.). Sigma-Aldrich.

- Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com.

- 2-Bromo-4-nitroanisole 5197-28-4. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 2-Bromo-4-Nitroanisole. (n.d.). ECHO CHEMICAL CO., LTD.

- 2-Bromo-4-nitroanisole | CAS 5197-28-4. (n.d.). Santa Cruz Biotechnology.

- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivity of 2- Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4 - Benchchem. (n.d.).

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).

- 2-Bromo-4-methoxy-1-nitrobenzene , 98% , 98447-30-4. (n.d.). CookeChem.

- 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, April 28).

- SAFETY DATA SHEET. (2014, November 10).

- 2-broMo-1-ethyl-4-nitrobenzene synthesis. (n.d.). ChemicalBook.

- 2-Bromo-1-methoxy-4-nitrobenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2-methoxy-1-nitrobenzene. (n.d.). ChemicalBook.

- 2-Bromo-1-methoxy-4-nitrobenzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490. (n.d.). PubChem.

- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com.

- Supplementary Information. (n.d.). Beilstein Journals.

- Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.).

- 2-bromo-4-methoxy-1-nitrobenzene (C7H6BrNO3). (n.d.). PubChemLite.

- 2-Bromo-4-methoxy-1-nitrobenzene. (n.d.). AbacipharmTech-Global Chemical supplier.

- 5197-28-4|2-Bromo-1-methoxy-4-nitrobenzene|BLD Pharm. (n.d.).

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora.

- Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Suzuki reaction. (n.d.). Wikipedia.

- 2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499. (n.d.). PubChem.

- Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. (2018, September 13). brainly.com.

- Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... (n.d.). ResearchGate.

- 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038. (n.d.). PubChem.

- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. (n.d.). ResearchGate.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.

- Which of the following reaction will give 1-methoxy -4-nitrobenzene. (a) 4-nitro -1-bromobenzene + sodium methoxide. (b) 4-nitrosodium phenoxide + bromomethane. (n.d.). Allen.

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 3. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-4-nitroanisole | 5197-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-bromo-4-methoxy-1-nitrobenzene (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. nbinno.com [nbinno.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to 2-Bromo-4-methoxy-1-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-1-nitrobenzene is a substituted aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, imparts a versatile reactivity profile. This makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development.[1][2] The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic and electrophilic aromatic substitutions, as well as transition metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol with mechanistic insights, and key applications of 2-Bromo-4-methoxy-1-nitrobenzene for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key data for 2-Bromo-4-methoxy-1-nitrobenzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 232.03 g/mol | [3] |

| Molecular Formula | C₇H₆BrNO₃ | [4] |

| CAS Number | 98447-30-4 | [3] |

| Appearance | Solid | [1] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [1] |

| IUPAC Name | 2-bromo-4-methoxy-1-nitrobenzene | [3] |

| Synonyms | 3-Bromo-4-nitroanisole, 2-Bromo-4-methoxynitrobenzene, 3-Methoxy-6-nitrobromobenzene | [3] |

Spectroscopic characterization is essential for confirming the identity and purity of 2-Bromo-4-methoxy-1-nitrobenzene. While specific spectra can be found in various databases, a summary of expected spectroscopic features is provided below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the four aromatic carbons and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C-Br, C-O, and NO₂ functional groups. |

Synthesis of 2-Bromo-4-methoxy-1-nitrobenzene: A Detailed Protocol

The synthesis of 2-Bromo-4-methoxy-1-nitrobenzene is typically achieved through the electrophilic aromatic nitration of 3-bromoanisole. This section provides a detailed, self-validating experimental protocol and explains the underlying chemical principles.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the nitration of 3-bromoanisole is governed by the directing effects of the existing substituents on the aromatic ring.[5][6][7]

-

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-directing group.[5][7] Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.

-

Bromo Group (-Br): The bromo group is a deactivating, yet ortho, para-directing group.[8] While its inductive effect withdraws electron density from the ring, making it less reactive than benzene, its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.

In 3-bromoanisole, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. The positions ortho and para to the bromo group are C2 and C4. The synergistic directing effects of both groups, coupled with the stronger activating nature of the methoxy group, overwhelmingly favor the substitution of the incoming nitronium ion (NO₂⁺) at the C4 position, which is para to the methoxy group and ortho to the bromo group.

Caption: Synthetic workflow for 2-Bromo-4-methoxy-1-nitrobenzene.

Experimental Protocol

Materials:

-

3-Bromoanisole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction, optional)

-

Saturated Sodium Bicarbonate Solution (optional)

-

Anhydrous Magnesium Sulfate (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Reactant: Slowly add 3-bromoanisole to the cold sulfuric acid with continuous stirring. Maintain the temperature at 0°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath. Add this nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid, ensuring the temperature does not rise above 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

2-Bromo-4-methoxy-1-nitrobenzene is a highly valuable intermediate due to the orthogonal reactivity of its functional groups.

Precursor to Active Pharmaceutical Ingredients (APIs)

The presence of the nitro group allows for its reduction to an aniline derivative, 3-bromo-4-methoxyaniline, which is a common scaffold in medicinal chemistry.[9] This aniline can then undergo a variety of transformations, such as amide bond formation or further functionalization of the aromatic ring.

Utility in Cross-Coupling Reactions

The bromo substituent makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

2-Bromo-4-methoxy-1-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-methoxy-1-nitrobenzene is a synthetically versatile and commercially available building block that plays a significant role in the development of new chemical entities, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity, and accessibility make it an indispensable tool for medicinal and organic chemists. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for leveraging its full potential in innovative research and development endeavors.

References

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Docsity. Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. 2021-06-20. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. 2022-09-24. [Link]

-

ChemTalk. Directing Effects. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

ResearchGate. Effect of solvents on regioselectivity of anisole nitration. 2025-08-07. [Link]

-

Quick Company. New Route Of Synthesis Of M Bromoanisole. [Link]

-

PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. 2017-12-18. [Link]

- Google Patents. Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. 2000-10-05.

-

AbacipharmTech. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

- Google Patents. Process for the preparation of 4-fluoro-3-methoxyaniline. 2025-05-30.

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 3. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-methoxy-1-nitrobenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. docsity.com [docsity.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-methoxy-1-nitrobenzene

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 2-Bromo-4-methoxy-1-nitrobenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind the analytical strategy. Our approach integrates multiple spectroscopic techniques to create a self-validating system, ensuring the highest confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Characterization

2-Bromo-4-methoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C₇H₆BrNO₃.[1][2][3] It serves as a versatile intermediate in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals.[1] In any synthetic endeavor, particularly those targeting bioactive molecules, the unambiguous determination of a compound's chemical structure is a non-negotiable prerequisite.[4][5] An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and time-related losses.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the foundational step is to confirm the molecular formula and calculate the degree of unsaturation. This provides the atomic "parts list" and initial clues about the presence of rings or multiple bonds.

A. Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the preferred method for determining the molecular formula of an unknown small molecule.[7] Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | PubChem[2][3] |

| Molecular Weight | ~232.03 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 230.95311 Da | PubChem[2][3] |

| Appearance | Yellow to brown solid | CymitQuimica[1] |

B. Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula using the following equation:

IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₆BrNO₃: IHD = 7 - (6/2) - (1/2) + (1/2) + 1 = 5

An IHD of 5 is highly suggestive of a substituted benzene ring. A benzene ring itself accounts for four degrees of unsaturation (one ring and three double bonds). The fifth degree of unsaturation is accounted for by the nitro group (N=O). This initial calculation immediately focuses the subsequent analysis on a substituted aromatic framework.

The Spectroscopic Elucidation Workflow

The structure elucidation process is a logical, multi-step workflow. Data from each analysis informs the next, progressively building a complete and validated structural picture.

Caption: Overall workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

MS provides two critical pieces of information: the molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures.[6][7]

Key Interpretations for 2-Bromo-4-methoxy-1-nitrobenzene:

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight.

-

Isotopic Pattern: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (the M⁺ and M⁺+2 peaks). This is a definitive signature for a monobrominated compound.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecule to break apart in a predictable manner.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity of the compound is introduced into the instrument, typically via a direct insertion probe for solids or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing an electron to be ejected, forming a radical cation (M⁺).

-

Fragmentation: The high internal energy of the M⁺ causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Predicted Mass Spectrometry Data

| m/z Value | Identity | Rationale |

| 231/233 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 185/187 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a common fragmentation for nitroaromatics. |

| 201/203 | [M - NO]⁺ | Loss of nitric oxide (30 Da). |

| 170/172 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 156/158 | [M - OCH₃ - NO]⁺ | Loss of a methoxy radical followed by nitric oxide. |

| 127 | [C₆H₄O]⁺ | Loss of Br and NO₂ groups. |

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is typically prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Background Spectrum: A spectrum of the pure KBr pellet (or empty sample chamber) is recorded as a background.

-

Sample Spectrum: The sample pellet is placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (Methoxy CH₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1525 | N-O Asymmetric Stretch | Nitro (NO₂)[9] |

| ~1345 | N-O Symmetric Stretch | Nitro (NO₂)[9] |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |

| ~1025 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |

| ~850-800 | C-H Out-of-plane Bend | Substituted Benzene |

| Below 690 | C-Br Stretch | Bromo-Aromatic |

The presence of strong absorption bands around 1525 cm⁻¹ and 1345 cm⁻¹ would provide compelling evidence for the nitro functional group.

Part 3: Nuclear Magnetic Resonance (NMR) – Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.[7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in the NMR spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A carbon NMR experiment (typically proton-decoupled) is run. As ¹³C has a low natural abundance, this experiment requires a longer acquisition time.

-

2D NMR (Optional but Recommended): Experiments like COSY, HSQC, and HMBC are run to establish correlations between nuclei.

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

-

Chemical Shift (δ): The position of a signal is influenced by electron-donating groups (EDGs) which cause upfield shifts (shielding), and electron-withdrawing groups (EWGs) which cause downfield shifts (deshielding).

-

-NO₂ (EWG): Strongly deshielding, especially at the ortho and para positions.

-

-Br (EWG): Moderately deshielding.

-

-OCH₃ (EDG): Strongly shielding, especially at the ortho and para positions.

-

-

Predicted ¹H NMR Data for 2-Bromo-4-methoxy-1-nitrobenzene

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.2-7.4 | d | 1H | Ortho to shielding OCH₃, meta to both EWGs. Should be the most upfield aromatic proton. Split by H-5. |

| H-5 | ~8.0-8.2 | dd | 1H | Ortho to EWG Br, meta to EWG NO₂. Deshielded. Split by H-3 and H-6. |

| H-6 | ~8.3-8.5 | d | 1H | Ortho to EWG NO₂, meta to EWG Br. Most deshielded aromatic proton. Split by H-5. |

| -OCH₃ | ~3.9-4.0 | s | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. Sings as there are no adjacent protons. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

-

Predicted ¹³C NMR Data for 2-Bromo-4-methoxy-1-nitrobenzene

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-1 | ~148 | Attached to the strongly EWG NO₂ group. |

| C-2 | ~112 | Attached to the Br atom (ipso-carbon). |

| C-3 | ~115 | Ortho to the EDG OCH₃ group. Shielded. |

| C-4 | ~160 | Attached to the OCH₃ group. Deshielded. |

| C-5 | ~126 | Ortho to the Br atom. |

| C-6 | ~129 | Ortho to the NO₂ group. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

(Note: Precise chemical shifts can vary based on solvent and concentration. These are estimations based on substituent effects.)

2D NMR for Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive proof of connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key 2-3 bond HMBC correlations confirming the structure.

-

Crucial HMBC Correlation: The protons of the methoxy group (δ ~3.9 ppm) should show a correlation to the C-4 carbon (δ ~160 ppm). This unequivocally links the methoxy group to the C-4 position.

-

Aromatic Correlations: The most downfield proton, H-6, would show correlations to C-2 and C-4, confirming its position between the nitro and bromo-substituted carbons.

Conclusion: A Self-Validating Structural Assignment

The structure of 2-Bromo-4-methoxy-1-nitrobenzene is elucidated through a systematic and multi-faceted analytical approach.

-

HRMS confirms the elemental composition C₇H₆BrNO₃ and the IHD of 5 points to a substituted benzene ring.

-

Mass Spectrometry further confirms the molecular weight and the presence of a single bromine atom through the characteristic M⁺/M⁺+2 isotopic pattern. Fragmentation patterns support the presence of nitro and methoxy groups.

-

IR Spectroscopy provides direct evidence for the key functional groups: a nitro group (strong bands at ~1525/1345 cm⁻¹), an aryl ether, and the aromatic ring.

-

NMR Spectroscopy provides the definitive connectivity map. ¹H NMR shows three distinct aromatic protons and a methoxy singlet with appropriate integration. Their chemical shifts and coupling patterns are consistent with the proposed substitution pattern. ¹³C NMR shows seven distinct carbon signals. Finally, 2D NMR experiments like HMBC would lock in the assignment by showing long-range correlations, such as the link between the methoxy protons and the C-4 carbon.

By synthesizing the data from these orthogonal techniques, we arrive at a single, consistent structure. Each piece of evidence validates the others, providing the highest degree of confidence required for subsequent research and development activities.

References

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

-

IntechOpen. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

-

Chemcasts. 2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) Properties. Available from: [Link]

-

Kim, J., Lee, S. & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Available from: [Link]

-

ResearchGate. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

-

SpectraBase. 2-Bromo-1-methoxy-4-nitrobenzene - Optional[13C NMR] - Spectrum. Available from: [Link]

-

PubChem. 2-Bromo-4-nitroanisole. National Center for Biotechnology Information. Available from: [Link]

-

Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available from: [Link]

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methoxy-1-nitrobenzene

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-4-methoxy-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and elucidate reaction pathways. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering field-proven insights into data acquisition and interpretation.

Introduction

2-Bromo-4-methoxy-1-nitrobenzene (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) is a substituted aromatic compound whose structural elucidation relies heavily on modern spectroscopic techniques. The interplay of the bromo, methoxy, and nitro functional groups on the benzene ring creates a unique electronic environment, which is reflected in its characteristic spectral fingerprint. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-4-methoxy-1-nitrobenzene, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromo-4-methoxy-1-nitrobenzene is expected to show signals corresponding to the three aromatic protons and the three protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons, while the methoxy group is electron-donating, shielding these positions. The bromine atom exerts a moderate deshielding effect.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | J(H3-H5) ≈ 2.5 |

| H-5 | ~7.2 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | ~8.1 | d | J(H6-H5) ≈ 8.5 |

| -OCH₃ | ~3.9 | s | - |

Interpretation:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and will therefore be the most deshielded, appearing at the lowest field. It will appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the bromine atom and meta to the nitro group. It will be less deshielded than H-6 and will appear as a doublet due to meta-coupling with H-5.

-

H-5: This proton is ortho to the methoxy group and meta to both the bromine and nitro groups. It will be the most shielded of the aromatic protons and will appear as a doublet of doublets due to coupling with both H-6 (ortho) and H-3 (meta).

-

-OCH₃: The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-2 | ~115 |

| C-3 | ~125 |

| C-4 | ~160 |

| C-5 | ~110 |

| C-6 | ~130 |

| -OCH₃ | ~56 |

Interpretation:

-

C-4: The carbon attached to the electron-donating methoxy group will be the most shielded of the aromatic carbons directly bonded to a substituent other than hydrogen.

-

C-1: The carbon bearing the electron-withdrawing nitro group will be significantly deshielded.

-

C-2: The carbon attached to the bromine atom will also be deshielded, but to a lesser extent than C-1.

-

C-3, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the substituents.

-

-OCH₃: The methoxy carbon will appear in the typical region for such groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: A standardized workflow for NMR analysis ensures reproducibility and high-quality data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-methoxy-1-nitrobenzene will exhibit characteristic absorption bands for the nitro group, the ether linkage, and the aromatic ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ stretching | Nitro group |

| ~1250 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| ~1600, ~1475 | C=C stretching | Aromatic ring |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Methoxy C-H |

| ~830 | C-H out-of-plane bending | 1,2,4-trisubstituted benzene |

Interpretation:

The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group. The C-O-C stretching of the methoxy group will be visible around 1250 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1475 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

For solid samples like 2-Bromo-4-methoxy-1-nitrobenzene, the KBr pellet method is a common and reliable technique.

Workflow for KBr Pellet Preparation and FT-IR Analysis:

Caption: The KBr pellet method is a standard procedure for obtaining high-quality IR spectra of solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Impact (EI) ionization is a common technique for this type of compound.

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺˙) for 2-Bromo-4-methoxy-1-nitrobenzene is expected at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment ion at m/z 185/187.

-

Loss of CH₃: Cleavage of the methoxy group can result in the loss of a methyl radical (CH₃), giving a fragment at m/z 216/218.

-

Loss of OCH₃: Loss of the entire methoxy radical (OCH₃) would lead to a fragment at m/z 200/202.

-

Loss of Br: Loss of the bromine radical (Br) would result in a fragment at m/z 152.

Fragmentation Diagram:

Caption: Proposed mass spectral fragmentation pathway of 2-Bromo-4-methoxy-1-nitrobenzene under electron impact ionization.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Accurate mass determination and fragmentation analysis require a well-defined experimental setup.

Workflow for EI-MS Analysis:

Caption: A generalized workflow for acquiring an electron impact mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of 2-Bromo-4-methoxy-1-nitrobenzene. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous evidence for its structure. By following the outlined experimental protocols and understanding the principles of spectral interpretation, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

IUPAC name for 2-Bromo-4-methoxy-1-nitrobenzene

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-4-nitrobenzene, a key chemical intermediate in the fields of pharmaceutical development, agrochemicals, and materials science. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and authoritative data to support advanced research and synthesis endeavors.

Chemical Identity and Nomenclature

2-Bromo-1-methoxy-4-nitrobenzene is an aromatic organic compound notable for its trifunctional substitution on the benzene ring.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-methoxy-4-nitrobenzene .[2] It is also widely known by its common name, 2-Bromo-4-nitroanisole , which treats the methoxybenzene moiety as the parent structure 'anisole'.[1][2] The strategic placement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive bromo group makes it a highly versatile building block in organic synthesis.[1]

| Identifier | Value | Source |

| Primary IUPAC Name | 2-bromo-1-methoxy-4-nitrobenzene | PubChem[2] |

| Common Name | 2-Bromo-4-nitroanisole | CymitQuimica[1] |

| CAS Number | 5197-28-4[1][2][3][4][5][6][7] | Multiple Sources |

| Molecular Formula | C₇H₆BrNO₃ | PubChem[8] |

| Molecular Weight | 232.03 g/mol | PubChem[2][8] |

| InChI | InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | PubChem[2] |

| InChIKey | JMUDXQVNBZCQRF-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)[O-])Br | PubChem[2] |

Physicochemical and Spectroscopic Properties

The compound typically presents as a yellow to brown solid.[1] Its solubility profile is characteristic of many substituted aromatic compounds; it exhibits moderate solubility in common organic solvents like ethanol and dichloromethane while being sparingly soluble in water.[1]

| Property | Value | Source |

| Appearance | Yellow to brown solid | CymitQuimica[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

| XLogP3 | 2.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-1-methoxy-4-nitrobenzene is most commonly achieved via the electrophilic aromatic substitution (bromination) of 4-nitroanisole.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the nitro group (-NO₂) is a strongly deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the nitro group, bromination occurs exclusively at the ortho position (C2), yielding the desired product.

Synthesis Workflow Diagram

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5197-28-4|2-Bromo-1-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. chem-casts.com [chem-casts.com]

- 6. parchem.com [parchem.com]

- 7. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 8. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for 2-Bromo-4-methoxy-1-nitrobenzene

An In-Depth Technical Guide to 2-Bromo-4-methoxy-1-nitrobenzene and Its Isomers: Synthesis, Reactivity, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-methoxy-1-nitrobenzene, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. We will delve into its nomenclature, physicochemical properties, synthesis, and key reactive characteristics that make it a valuable building block for drug discovery and development professionals. Furthermore, this guide will clarify the important distinctions between its structural isomers.

Nomenclature and Isomerism: A Tale of Two Compounds

A critical point of understanding for researchers and chemists is the distinction between two closely related isomers: 2-Bromo-4-methoxy-1-nitrobenzene and 2-Bromo-1-methoxy-4-nitrobenzene. Misidentification can lead to significant errors in synthesis and experimental outcomes.

2-Bromo-4-methoxy-1-nitrobenzene , the primary subject of this guide, is characterized by the bromine atom being ortho to the nitro group and para to the methoxy group. Its constitutional isomer, 2-Bromo-1-methoxy-4-nitrobenzene , has the bromine atom ortho to the methoxy group and meta to the nitro group. The electronic and steric environments of these isomers are distinct, leading to differences in their reactivity.

A comprehensive list of synonyms for 2-Bromo-4-methoxy-1-nitrobenzene includes:

-

3-Bromo-4-nitroanisole[1]

-

Benzene, 2-bromo-4-methoxy-1-nitro-[1]

-

2-Bromo-4-methoxynitrobenzene[1]

-

3-bromo-4-nitro-anisole[1]

-

3-Methoxy-6-nitrobromobenzene[1]

Similarly, some common synonyms for its isomer, 2-Bromo-1-methoxy-4-nitrobenzene, are:

-

2-Bromo-4-nitroanisole[2]

-

3-Bromo-4-methoxynitrobenzene[2]

-

4-Nitro-2-bromoanisole[2]

-

1-Bromo-2-methoxy-5-nitrobenzene[2]

-

2-Methoxy-5-nitrobromobenzene[2]

The following table summarizes the key identifiers for these two isomers to aid in their unambiguous identification.

| Property | 2-Bromo-4-methoxy-1-nitrobenzene | 2-Bromo-1-methoxy-4-nitrobenzene |

| IUPAC Name | 2-bromo-4-methoxy-1-nitrobenzene[1] | 2-bromo-1-methoxy-4-nitrobenzene |

| CAS Number | 98447-30-4[1] | 5197-28-4[2] |

| Molecular Formula | C₇H₆BrNO₃[1] | C₇H₆BrNO₃[2] |

| Molecular Weight | 232.03 g/mol [1] | 232.03 g/mol [2] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-Bromo-4-methoxy-1-nitrobenzene is essential for its effective use in the laboratory and in scale-up processes.

| Property | Value |

| Appearance | White powder[3] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.[2] |

| Storage | 2-8°C[3] |

Synthesis and Purification: A Practical Approach

The synthesis of 2-Bromo-4-methoxy-1-nitrobenzene is typically achieved through the electrophilic bromination of a substituted benzene ring. A common and logical starting material is 4-methoxynitrobenzene. The methoxy group is an ortho, para-directing activator, while the nitro group is a meta-directing deactivator. In this case, the directing effects of the methoxy group are dominant, leading to bromination at the positions ortho to it.

Caption: Synthetic pathway to 2-Bromo-4-methoxy-1-nitrobenzene.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxy-1-nitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methoxynitrobenzene (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can be added to increase the rate of reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Bromo-4-methoxy-1-nitrobenzene is governed by its three functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution. The bromine atom is a good leaving group in such reactions and also serves as a handle for cross-coupling reactions. The methoxy group is an electron-donating group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group para to the bromine atom makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This is a cornerstone of its utility in building complex molecules.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr Reaction with an Amine

-

Reaction Setup: In a sealed tube, dissolve 2-Bromo-4-methoxy-1-nitrobenzene (1 equivalent) and the desired amine (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2 equivalents), to scavenge the HBr formed during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common motifs in pharmaceuticals.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline. This transformation is fundamental in many synthetic routes, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Application in Drug Discovery: An Illustrative Example

While a direct synthesis of a marketed drug from 2-Bromo-4-methoxy-1-nitrobenzene is not readily found in the public domain, its structural motifs and reactivity patterns are highly relevant to the synthesis of various active pharmaceutical ingredients (APIs). For instance, the core structure is related to intermediates used in the synthesis of antipsychotic drugs.

The aniline derived from 2-Bromo-4-methoxy-1-nitrobenzene, 2-Bromo-4-methoxyaniline, is a valuable building block for creating heterocyclic compounds that form the backbone of many therapeutic agents.

Safety and Handling

2-Bromo-4-methoxy-1-nitrobenzene is a chemical that should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-methoxy-1-nitrobenzene and its isomer are valuable and versatile intermediates in organic synthesis. Their rich functionality allows for a variety of chemical transformations, making them key building blocks in the design and synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of their distinct properties and reactivity is crucial for their effective application in the laboratory and beyond.

References

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-4-methoxy-1-nitrobenzene. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxy-1-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4-methoxy-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational chemical principles, qualitative solubility expectations based on molecular structure, and detailed, field-proven experimental protocols for the precise determination of its solubility. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.

Physicochemical Properties of 2-Bromo-4-methoxy-1-nitrobenzene

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and explaining its solubility. 2-Bromo-4-methoxy-1-nitrobenzene is a substituted aromatic compound with a molecular structure that dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [2] |

| CAS Number | 5197-28-4 | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 125 - 127 °C | [3] |

| Polar Surface Area | 55.1 Ų | [2] |

The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and a bromine atom (-Br) on the benzene ring creates a molecule with distinct regions of varying polarity. The nitro group is strongly electron-withdrawing and highly polar, while the methoxy group is an electron-donating group. The bromine atom adds to the molecular weight and has a moderate electronegativity. This combination of functional groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar organic solvents than in nonpolar ones.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of 2-Bromo-4-methoxy-1-nitrobenzene in organic solvents is therefore dependent on the interplay of intermolecular forces between the solute and the solvent molecules.

The key intermolecular forces at play are:

-

Dipole-dipole interactions: Due to the polar nitro and methoxy groups, 2-Bromo-4-methoxy-1-nitrobenzene can engage in dipole-dipole interactions with polar solvent molecules.

-

London dispersion forces: These forces are present in all molecules and increase with molecular size and surface area. The benzene ring and the bromine atom contribute significantly to the London dispersion forces of this compound.

-